(3S,5S)-3,5-Dimethylmorpholine hydrochloride

Description

BenchChem offers high-quality (3S,5S)-3,5-Dimethylmorpholine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,5S)-3,5-Dimethylmorpholine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S,5S)-3,5-dimethylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-3-8-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXQYCSQVMVHQR-GEMLJDPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC(N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC[C@@H](N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735941 | |

| Record name | (3S,5S)-3,5-Dimethylmorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154634-94-3 | |

| Record name | (3S,5S)-3,5-Dimethylmorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (3S,5S)-3,5-Dimethylmorpholine Hydrochloride

Introduction

(3S,5S)-3,5-Dimethylmorpholine hydrochloride is a chiral organic compound of significant interest to researchers in the fields of pharmaceutical development and medicinal chemistry. As a derivative of morpholine, a versatile pharmacophore, this specific stereoisomer serves as a valuable building block in the synthesis of complex, enantiomerically pure molecules.[1][2] The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a variety of experimental conditions.

This technical guide provides a comprehensive overview of the core physical properties of (3S,5S)-3,5-Dimethylmorpholine hydrochloride. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary for its effective handling, characterization, and application in a laboratory setting. This document emphasizes not only the known properties but also the experimental methodologies required to ascertain these characteristics with a high degree of scientific rigor.

Chemical Identity and Structure

A thorough understanding of a compound's identity is the bedrock of any scientific investigation. The structural and chemical details of (3S,5S)-3,5-Dimethylmorpholine hydrochloride are summarized below.

Chemical Structure

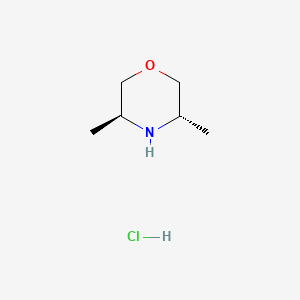

The molecular structure of (3S,5S)-3,5-Dimethylmorpholine hydrochloride consists of a morpholine ring with two methyl groups at the 3 and 5 positions, both in the (S) configuration. The nitrogen atom of the morpholine ring is protonated and forms an ionic bond with a chloride ion.

Caption: Chemical structure of (3S,5S)-3,5-Dimethylmorpholine hydrochloride.

Key Identifiers

The following table summarizes the key chemical identifiers for (3S,5S)-3,5-Dimethylmorpholine hydrochloride. It is crucial to use these identifiers when searching databases and procuring materials to ensure the correct compound is being used.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄ClNO | [3][4] |

| Molecular Weight | 151.63 g/mol | [3][4] |

| CAS Number | 154634-94-3 | |

| Parent CAS (cis-isomer) | 154596-17-5 | [4][5] |

| IUPAC Name | (3S,5S)-3,5-dimethylmorpholine;hydrochloride | |

| InChI Key | SBXQYCSQVMVHQR-KNCHESJLSA-N | [6] |

Physical and Chemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental settings. While some data for (3S,5S)-3,5-Dimethylmorpholine hydrochloride is available, other key properties require experimental determination.

| Property | Value / Observation | Source(s) |

| Physical Form | Solid | |

| Color | White to off-white | |

| Melting Point | Data not available (likely decomposes) | |

| Boiling Point | Not applicable (decomposes) | |

| Solubility | Expected to be soluble in water |

Melting Point Analysis

The determination of the melting or decomposition point is a critical measure of purity. A broad melting range is often indicative of impurities. A detailed protocol for this determination is provided in Section 3.1.

Solubility Profile

The hydrochloride salt structure of (3S,5S)-3,5-Dimethylmorpholine imparts a high degree of polarity. Consequently, it is expected to be readily soluble in polar protic solvents such as water and, to a lesser extent, in lower alcohols like methanol and ethanol. Its solubility is anticipated to be limited in nonpolar organic solvents such as hexane and toluene.

Quantitative solubility data is essential for preparing solutions of known concentrations for assays and for designing purification protocols such as recrystallization. A detailed experimental procedure for determining the solubility of this compound in various solvents is outlined in Section 3.2.

Experimental Protocols for Physical Property Determination

The following sections provide detailed, self-validating protocols for the experimental determination of the key physical properties of (3S,5S)-3,5-Dimethylmorpholine hydrochloride.

Determination of Melting Point

This protocol describes the determination of the melting point (or decomposition range) using a standard capillary melting point apparatus. The causality behind a slow heating rate near the melting point is to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the (3S,5S)-3,5-Dimethylmorpholine hydrochloride sample is completely dry, as residual solvent can depress the melting point.

-

Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder using a spatula.

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and gently tap it on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.

-

-

Instrument Setup and Measurement:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15 °C per minute to get a preliminary range.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

For an accurate measurement, set the heating rate to 1-2 °C per minute once the temperature is within 15-20 °C of the expected melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature (T₁) at which the first droplet of liquid appears.

-

Record the temperature (T₂) at which the entire sample has melted.

-

If the compound decomposes, note the temperature at which discoloration or charring begins.

-

-

Data Reporting and Validation:

-

The melting point is reported as the range from T₁ to T₂.

-

A pure compound should have a sharp melting range of 1-2 °C. A broader range may indicate the presence of impurities.

-

Repeat the measurement with a fresh sample at least twice to ensure reproducibility. The results should be consistent within a narrow margin.

-

Quantitative Solubility Determination

This protocol outlines a method for determining the equilibrium solubility of (3S,5S)-3,5-Dimethylmorpholine hydrochloride in various solvents. The principle is to create a saturated solution at a constant temperature and then quantify the concentration of the dissolved solid.

Caption: Workflow for Quantitative Solubility Determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of (3S,5S)-3,5-Dimethylmorpholine hydrochloride to a series of vials containing a known volume (e.g., 2.0 mL) of the desired solvents (e.g., water, methanol, ethanol, dichloromethane). The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE filter) to remove any undissolved particles.

-

Dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantify the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD) or another appropriate method.

-

-

Calculation and Reporting:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Perform the experiment in triplicate for each solvent to ensure the reliability of the results.

-

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the morpholine ring protons. The integration of these signals should correspond to the number of protons in each environment. The diastereotopic nature of the methylene protons adjacent to the chiral centers may result in complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum should display signals for the two distinct methyl carbons and the four carbons of the morpholine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

N-H stretching vibrations for the secondary ammonium group.

-

C-H stretching vibrations for the methyl and methylene groups.

-

C-O-C stretching for the ether linkage in the morpholine ring.

Conclusion

(3S,5S)-3,5-Dimethylmorpholine hydrochloride is a chiral building block with significant potential in synthetic chemistry. This guide has provided a summary of its known physical properties and, importantly, has outlined detailed, robust protocols for the experimental determination of key characteristics such as melting point and solubility. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

-

Merck Index. Morpholine . The Royal Society of Chemistry. [Link]

-

PubChem. 3,5-Dimethylmorpholine hydrochloride . [Link]

-

PubMed. 1H and 13C NMR spectra of N-substituted morpholines . [Link]

-

MySkinRecipes. (3S,5S)-3,5-Dimethylmorpholine hydrochloride . [Link]

-

ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives . [Link]

- Google Patents.

-

JOCPR. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives . [Link]

-

Wikipedia. Morpholine . [Link]

- Google Patents.

-

ChemBK. Morpholine hydrochloride . [Link]

-

University of Canterbury. Solubility of Organic Compounds . [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. HU219458B - 2-Phenyl-3,5-dimethylmorpholine derivatives, pharmaceutical compositions containing them, and methods for their preparation - Google Patents [patents.google.com]

- 3. CN105753803A - A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. Morpholine [drugfuture.com]

- 6. chembk.com [chembk.com]

An In-Depth Technical Guide to (3S,5S)-3,5-Dimethylmorpholine Hydrochloride: A Chiral Cornerstone in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Morpholines in Medicinal Chemistry

The morpholine moiety is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and ability to modulate the pharmacokinetic profiles of drug candidates.[1][2] When chirality is introduced into the morpholine ring, as in the case of (3S,5S)-3,5-Dimethylmorpholine hydrochloride, it unlocks a powerful tool for stereoselective synthesis, enabling the precise construction of enantiomerically pure active pharmaceutical ingredients (APIs). The spatial arrangement of the methyl groups in the (3S,5S) configuration provides a rigid and predictable three-dimensional structure that can be leveraged to control the stereochemical outcome of subsequent reactions, making it a valuable chiral building block in the synthesis of complex drug molecules. This guide provides a comprehensive technical overview of (3S,5S)-3,5-Dimethylmorpholine hydrochloride, from its stereoselective synthesis and analytical characterization to its critical applications in pharmaceutical development.

Physicochemical Properties and Structural Elucidation

(3S,5S)-3,5-Dimethylmorpholine hydrochloride is the hydrochloride salt of the trans-isomer of 3,5-dimethylmorpholine. The "trans" designation refers to the opposite orientation of the two methyl groups relative to the plane of the morpholine ring.

| Property | Value | Source |

| CAS Number | 154634-94-3 | [3] |

| Molecular Formula | C₆H₁₄ClNO | [4] |

| Molecular Weight | 151.63 g/mol | [4] |

| SMILES | C[C@H]1COCC.Cl | [3] |

| Appearance | White to off-white solid (expected) | General knowledge |

Chemical Structure

The chemical structure of (3S,5S)-3,5-Dimethylmorpholine hydrochloride is fundamental to its utility as a chiral building block. The morpholine ring typically adopts a chair conformation, with the two methyl groups occupying equatorial positions to minimize steric hindrance. This conformational preference results in a well-defined and rigid molecular scaffold.

Stereoselective Synthesis: A Key to Enantiopurity

The synthesis of enantiomerically pure (3S,5S)-3,5-Dimethylmorpholine hydrochloride is a critical step in its application as a chiral building block. Several stereoselective strategies have been developed for the synthesis of substituted morpholines, often starting from readily available chiral precursors like amino acids or employing chiral catalysts.[5][6] A plausible and efficient synthetic approach involves the use of a chiral pool starting material, such as (S)-alaninol, which can be derived from the natural amino acid (S)-alanine.

Proposed Synthetic Workflow

This proposed synthesis leverages the inherent chirality of (S)-alaninol to establish one stereocenter, followed by a diastereoselective cyclization to form the morpholine ring and establish the second stereocenter.

Detailed Experimental Protocol (Hypothetical)

Step 1: N-Protection of (S)-Alaninol

-

To a solution of (S)-alaninol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a base like triethylamine (1.1 eq).

-

Slowly add a solution of a protecting group reagent, for example, di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous acid, base, and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄) and concentration under reduced pressure to yield the N-Boc protected (S)-alaninol.

Step 2: O-Alkylation

-

To a solution of the N-Boc protected (S)-alaninol (1.0 eq) in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) at 0 °C, add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise.

-

After cessation of hydrogen evolution, add a suitable two-carbon electrophile, for instance, 2-bromoethanol protected with a labile group (e.g., a silyl ether), and allow the reaction to proceed at room temperature or with gentle heating.

-

Quench the reaction carefully with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated.

Step 3: Deprotection and Intramolecular Cyclization

-

Deprotect the hydroxyl group of the alkylated product. For a silyl ether, a fluoride source like tetrabutylammonium fluoride (TBAF) is effective.

-

The resulting amino alcohol is then subjected to conditions that favor intramolecular cyclization. This can often be achieved by activating the terminal hydroxyl group (e.g., conversion to a mesylate or tosylate) followed by treatment with a base to effect an intramolecular Williamson ether synthesis.

Step 4: N-Deprotection

-

The N-Boc protecting group is removed under acidic conditions, typically by treatment with trifluoroacetic acid (TFA) in DCM or with HCl in a suitable solvent.

Step 5: Salt Formation

-

The free base of (3S,5S)-3,5-Dimethylmorpholine is dissolved in a suitable solvent like diethyl ether or ethyl acetate.

-

A solution of hydrogen chloride (e.g., HCl in ether or as a gas) is added to precipitate the hydrochloride salt.

-

The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to afford (3S,5S)-3,5-Dimethylmorpholine hydrochloride.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (3S,5S)-3,5-Dimethylmorpholine hydrochloride.

Spectroscopic Analysis

While a dedicated public repository of spectra for this specific compound is not available, the expected spectroscopic data can be inferred from the analysis of similar morpholine derivatives.[5][6]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum in a solvent like D₂O or DMSO-d₆ is expected to show characteristic signals for the methyl groups as doublets, and complex multiplets for the methine and methylene protons of the morpholine ring. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for the two methyl carbons, the two methine carbons, and the two methylene carbons of the morpholine ring, with chemical shifts characteristic of their respective electronic environments.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (C₆H₁₃NO), with a mass-to-charge ratio (m/z) of approximately 116.1.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the secondary ammonium salt, C-H stretching of the alkyl groups, and C-O-C stretching of the ether linkage in the morpholine ring.

Chiral Purity Determination

Ensuring the enantiomeric purity of (3S,5S)-3,5-Dimethylmorpholine hydrochloride is paramount for its use in asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Chiral HPLC Method Development Workflow

A typical approach would involve screening various chiral stationary phases, such as those based on derivatized cellulose or amylose, with different mobile phase compositions (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile with additives like trifluoroacetic acid or diethylamine) to achieve baseline separation of the (3S,5S) and (3R,5R) enantiomers.

Applications in Drug Discovery and Development

(3S,5S)-3,5-Dimethylmorpholine hydrochloride serves as a versatile chiral building block in the synthesis of a wide range of biologically active molecules. Its rigid, stereochemically defined structure is instrumental in constructing complex chiral centers in target molecules.

The morpholine scaffold, in general, is found in numerous approved drugs and clinical candidates, where it often contributes to improved potency, selectivity, and pharmacokinetic properties.[8] The introduction of specific stereochemistry, as in (3S,5S)-3,5-dimethylmorpholine, allows for the fine-tuning of these properties and the development of single-enantiomer drugs with superior therapeutic profiles.

While specific examples of marketed drugs synthesized directly from (3S,5S)-3,5-Dimethylmorpholine hydrochloride are not prominently disclosed in public literature, its utility can be appreciated by considering its role as a precursor to more complex chiral synthons. For instance, it can be used to introduce a stereochemically defined morpholine fragment into a larger molecule, influencing its binding to a biological target.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling (3S,5S)-3,5-Dimethylmorpholine hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

(3S,5S)-3,5-Dimethylmorpholine hydrochloride is a valuable and versatile chiral building block for the synthesis of enantiomerically pure compounds in the pharmaceutical industry. Its well-defined stereochemistry and rigid conformation provide an excellent platform for controlling the stereochemical outcome of synthetic transformations. A thorough understanding of its synthesis, characterization, and applications is crucial for medicinal chemists and process development scientists seeking to leverage the power of stereochemistry in the design and creation of novel therapeutics. As the demand for single-enantiomer drugs continues to grow, the importance of chiral building blocks like (3S,5S)-3,5-Dimethylmorpholine hydrochloride in the drug discovery and development landscape will undoubtedly increase.

References

-

Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324-332. [Link][1]

-

Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(5), 787-828. [Link][2]

-

Wolfe, J. P. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC, NIHMS401310. [Link][6]

-

Sharma, A., & Singh, P. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Dave, R., & Sasaki, N. A. (2004). Facile route to 3,5-disubstituted morpholines: enantioselective synthesis of O-protected trans-3,5-bis(hydroxymethyl)morpholines. Organic letters, 6(1), 15–18. [Link][7]

-

PubChem. (n.d.). 3,5-Dimethylmorpholine hydrochloride. Retrieved from [Link][4]

-

Ghanem, A., & Aboul-Enein, H. Y. (2005). Chiral drug analysis in forensic chemistry: an overview. Molecules (Basel, Switzerland), 10(10), 1262–1280. [Link][9]

-

D'hooghe, M., Vanlangendonck, T., Törnroos, K. W., & De Kimpe, N. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of organic chemistry, 71(12), 4678–4681. [Link][10]

-

PubChem. (n.d.). (3R,5R)-3,5-dimethylmorpholine. Retrieved from [Link][11]

-

Gyllenhaal, O., & Karlsson, A. (1995). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. Journal of chromatography. A, 704(1), 119–129. [Link][12]

-

Ivy Fine Chemicals. (n.d.). 3,5-DiMethylMorpholine hydrochloride. Retrieved from [Link][3]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. thno.org [thno.org]

- 3. 3,5-Dimethyl-morpholine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3,5-Dimethylmorpholine hydrochloride | C6H14ClNO | CID 12638208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. rsc.org [rsc.org]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. (3S,5S)-3,5-Dimethylmorpholine | CymitQuimica [cymitquimica.com]

- 10. Novel synthesis of cis-3,5-disubstituted morpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (3R,5R)-3,5-dimethylmorpholine | C6H13NO | CID 641499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Divergent asymmetric synthesis of 3,5-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (3S,5S)-3,5-Dimethylmorpholine Hydrochloride: A Chiral Scaffold for Modern Drug Discovery

Introduction: The Strategic Importance of Chiral Morpholines in Medicinal Chemistry

In the landscape of modern drug discovery, the morpholine ring stands out as a "privileged structure."[1][2][3] This heterocycle is a cornerstone in the design of numerous approved and experimental drugs, largely due to its favorable physicochemical, biological, and metabolic properties.[1][4] The incorporation of a morpholine moiety can significantly enhance a drug candidate's profile by improving aqueous solubility, metabolic stability, and bioavailability.[5] Its pKa of approximately 8.5 allows for protonation under physiological conditions, facilitating interactions with biological targets.[5]

Within this important class of scaffolds, chiral-substituted morpholines offer an additional layer of sophistication, enabling precise three-dimensional arrangements of pharmacophoric elements. This stereochemical control is paramount, as the pharmacological activity of a drug is intrinsically linked to its interaction with chiral biological targets like proteins and nucleic acids. (3S,5S)-3,5-Dimethylmorpholine hydrochloride, the trans-isomer, is a key chiral building block that provides a rigid and defined orientation of its methyl groups, influencing the binding affinity and selectivity of the parent molecule. This guide provides an in-depth technical overview of (3S,5S)-3,5-Dimethylmorpholine hydrochloride, including its synthesis, properties, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

(3S,5S)-3,5-Dimethylmorpholine hydrochloride is the hydrochloride salt of the enantiomerically pure trans-3,5-dimethylmorpholine. The hydrochloride form enhances stability and aqueous solubility, making it more amenable for use in various synthetic and biological applications.

| Property | Value | Source |

| CAS Number | 154634-94-3 | N/A |

| Molecular Formula | C₆H₁₄ClNO | [6] |

| Molecular Weight | 151.64 g/mol | [6] |

| Appearance | White to off-white solid | N/A |

| Stereochemistry | (3S,5S) | N/A |

Distinguishing this specific stereoisomer from its diastereomer, cis-3,5-dimethylmorpholine hydrochloride (CAS Number: 154596-17-5), is critical for its successful application in stereospecific synthesis.[7]

Enantioselective Synthesis: A Protocol Grounded in Precedent

Conceptual Workflow for the Synthesis of (3S,5S)-3,5-Dimethylmorpholine

The overall strategy involves the synthesis of two chiral fragments that are then coupled and cyclized to form the morpholine ring. The stereochemistry is set from commercially available, enantiopure starting materials.

Caption: Synthetic workflow for (3S,5S)-3,5-Dimethylmorpholine Hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-(S)-alaninol (Fragment A)

-

Reduction of (S)-Alanine: To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add (S)-alanine. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

-

Work-up: Cool the reaction to 0 °C and carefully quench with a sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). Filter the resulting solids and concentrate the filtrate under reduced pressure to obtain crude (S)-alaninol.

-

N-Protection: Dissolve the crude (S)-alaninol in dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O) and triethylamine. Stir at room temperature for 12-18 hours. Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield N-Boc-(S)-alaninol, which can be purified by flash chromatography.

Step 2: Synthesis of an Activated (R)-Propylene Glycol Derivative (Fragment B)

-

Preparation from (R)-Lactic Acid: (R)-Lactic acid can be reduced and subsequently activated to form a suitable electrophile, such as (R)-1-tosyloxy-2-propanol. This involves standard procedures of esterification, reduction, and tosylation.

Step 3: Coupling and Cyclization

-

Coupling: To a solution of N-Boc-(S)-alaninol in anhydrous THF at 0 °C, add a strong base such as sodium hydride (NaH) to form the alkoxide. Then, add the activated (R)-propylene glycol derivative (e.g., (R)-1-tosyloxy-2-propanol). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Deprotection: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The resulting intermediate is then subjected to deprotection of the Boc group using an acid such as trifluoroacetic acid (TFA) in DCM.

-

Cyclization: The resulting amino alcohol is then cyclized under basic conditions to form (3S,5S)-3,5-dimethylmorpholine.

Step 4: Hydrochloride Salt Formation

-

Dissolve the purified (3S,5S)-3,5-dimethylmorpholine in anhydrous diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether with stirring.

-

The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (3S,5S)-3,5-Dimethylmorpholine hydrochloride.

Applications in Drug Development

The rigid, chiral structure of (3S,5S)-3,5-dimethylmorpholine hydrochloride makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. The morpholine ring often enhances pharmacokinetic properties, while the defined stereochemistry of the methyl groups can be crucial for target engagement.[9][10]

Role as a Chiral Building Block in API Synthesis

(3S,5S)-3,5-Dimethylmorpholine hydrochloride serves as a key starting material or intermediate for introducing a stereochemically defined morpholine moiety into an active pharmaceutical ingredient (API). This is particularly important in the development of drugs targeting the central nervous system (CNS), where blood-brain barrier permeability and specific receptor interactions are critical.[9] The morpholine scaffold is known to improve brain permeability and provide a favorable balance between lipophilicity and hydrophilicity.[9]

While specific, publicly available examples detailing the use of CAS 154634-94-3 in the synthesis of named drug candidates are limited, the analogous cis-isomer has been cited in the development of mTOR kinase inhibitors, highlighting the relevance of this scaffold in oncology.[11] Furthermore, substituted morpholines are integral to drugs like Linezolid (antibacterial) and Gefitinib (anticancer), demonstrating the broad therapeutic applicability of this heterocyclic system.[5][12] The use of an enantiomerically pure building block like (3S,5S)-3,5-dimethylmorpholine hydrochloride is a logical strategy for the synthesis of new chemical entities in these and other therapeutic areas, aiming to improve potency and reduce off-target effects.

Caption: Role of the chiral building block in drug development.

Safety and Handling

As a hydrochloride salt of a substituted morpholine, (3S,5S)-3,5-Dimethylmorpholine hydrochloride should be handled with appropriate precautions in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(3S,5S)-3,5-Dimethylmorpholine hydrochloride is a valuable and highly specific chiral building block for medicinal chemistry and drug development. Its rigid, stereochemically defined structure allows for the precise placement of substituents, which is critical for optimizing drug-target interactions. The inherent properties of the morpholine ring contribute to improved pharmacokinetic profiles, making this compound an attractive scaffold for the synthesis of next-generation therapeutics. The enantioselective synthesis, grounded in established chemical principles, provides a reliable pathway to this important intermediate. As the demand for stereochemically pure and pharmacokinetically optimized drug candidates continues to grow, the strategic use of chiral building blocks like (3S,5S)-3,5-Dimethylmorpholine hydrochloride will undoubtedly play an increasingly important role in the future of pharmaceutical research.

References

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Ciancaleoni, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2735-2748. [Link]

-

Dave, R., & Sasaki, N. A. (2004). Facile route to 3,5-disubstituted morpholines: enantioselective synthesis of O-protected trans-3,5-bis(hydroxymethyl)morpholines. Organic Letters, 6(1), 15–18. [Link]

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

-

Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

-

D'hooghe, M., et al. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of Organic Chemistry, 71(12), 4678-81. [Link]

-

D'hooghe, M., et al. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. SciSpace. [Link]

-

PubChem. (n.d.). 3,5-Dimethylmorpholine hydrochloride. PubChem. [Link]

-

Global Substance Registration System. (n.d.). 3,5-DIMETHYLMORPHOLINE, TRANS-. gsrs.ncats.nih.gov. [Link]

-

De Pascale, M., et al. (2023). European Journal of Medicinal Chemistry. AIR Unimi. [Link]

-

PubChem. (n.d.). (3R,5R)-3,5-dimethylmorpholine. PubChem. [Link]

-

Farooq, U., et al. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4-Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. ResearchGate. [Link]

-

Klásek, A., et al. (2005). Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. Molecules, 10(2), 446-455. [Link]

-

Jones, S. S., et al. (1982). Synthesis of the 3?-terminal half of yeast alanine transfer ribonucleic acid (tRNAAla) by the phosphotriester approach in solution. Part 1. Preparation of the nucleoside building blocks. ResearchGate. [Link]

-

Jung, M. E., & Starkey, L. (2010). ChemInform Abstract: An Improved Preparation of 3-(5-Benzofuranyl)-L-alanine. ChemInform. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3,5-Dimethylmorpholine hydrochloride | C6H14ClNO | CID 12638208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 11. air.unimi.it [air.unimi.it]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to (3S,5S)-3,5-Dimethylmorpholine Hydrochloride: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of (3S,5S)-3,5-Dimethylmorpholine hydrochloride, a chiral molecule of significant interest to researchers and professionals in drug development. This document delves into its core physicochemical properties, explores the stereoselective synthetic strategies required for its preparation, details robust analytical methods for its characterization, and discusses its applications as a valuable building block in medicinal chemistry.

Core Molecular Profile and Physicochemical Properties

(3S,5S)-3,5-Dimethylmorpholine hydrochloride is the hydrochloride salt of a specific stereoisomer of 3,5-dimethylmorpholine. The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] The addition of two methyl groups at the C3 and C5 positions introduces chiral centers, leading to distinct stereoisomers with unique three-dimensional arrangements.

The "(3S,5S)" designation specifies the absolute configuration at these two chiral carbons. This precise spatial orientation is critical, as biological systems are inherently chiral, and only one enantiomer or diastereomer often elicits the desired pharmacological effect. The hydrochloride salt form is typically employed to enhance the compound's stability and solubility in aqueous media, which is advantageous for both chemical reactions and biological assays.

Key Quantitative Data Summary:

| Property | Value | Source(s) |

| Molecular Weight | 151.63 g/mol | [3][4][5][6] |

| Exact Mass | 151.0763918 Da | [3][6] |

| Molecular Formula | C₆H₁₄ClNO | [3][4][5][6] |

| CAS Number | 154596-17-5 (for cis-isomer) | [4][5][6][7] |

| Parent Compound (Free Base) | (3S,5S)-3,5-Dimethylmorpholine | [8] |

| Parent Compound MW | 115.17 g/mol | [9] |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | [5] |

| Computed logP | 0.805 | [5] |

The relationship between the parent molecule, its stereoisomers, and the final hydrochloride salt is crucial for understanding its chemical identity.

Caption: Relationship of the target compound to its parent and stereoisomers.

Stereoselective Synthesis and Mechanistic Considerations

The synthesis of enantiomerically pure (3S,5S)-3,5-dimethylmorpholine is a non-trivial challenge that requires precise control over stereochemistry. Direct synthesis from achiral precursors typically yields a mixture of cis and trans diastereomers, each as a racemic pair. Therefore, asymmetric synthesis or chiral resolution is necessary. A common and effective strategy involves an electrophile-induced cyclization of a chiral N-protected amino alcohol derivative.[10][11]

The causality behind this choice of strategy is rooted in the need to set two stereocenters in a specific cis relationship. Using a chiral starting material, such as an amino acid derivative, provides the initial stereocenter. The cyclization reaction is then guided by this existing center to form the second stereocenter with the desired relative and absolute configuration.

Representative Synthetic Protocol: Electrophile-Induced Cyclization

This protocol is a generalized representation based on established methodologies for creating substituted morpholines.[10][11]

Step 1: Preparation of Chiral N-Allyl Amino Alcohol

-

Begin with a commercially available chiral starting material, such as (S)-Alaninol.

-

Protect the amine functionality, for example, with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions.

-

Introduce the allyl group onto the oxygen atom via Williamson ether synthesis using allyl bromide and a suitable base (e.g., Sodium Hydride) in an aprotic solvent like THF. This forms the key precursor.

Step 2: Bromine-Induced Cyclization

-

Dissolve the N-Boc-protected chiral allyloxy-amine precursor in a non-polar solvent like dichloromethane (DCM) and cool the solution to -78°C.

-

Slowly add a solution of bromine (Br₂) in DCM dropwise. The bromine acts as an electrophile, attacking the allyl double bond to form a cyclic bromonium ion intermediate.

-

The intramolecular nucleophilic attack by the nitrogen atom opens the bromonium ion ring, forming the morpholine ring structure. This cyclization preferentially forms the cis diastereomer due to steric and electronic factors governing the transition state.

Step 3: Deprotection and Salt Formation

-

Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in DCM or methanolic HCl).

-

Neutralize the reaction mixture and extract the free base (3S,5S)-3,5-dimethylmorpholine.

-

Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate.

-

Bubble dry hydrogen chloride gas through the solution or add a stoichiometric amount of HCl in a solvent (e.g., HCl in dioxane) to precipitate the (3S,5S)-3,5-Dimethylmorpholine hydrochloride salt.

-

Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

Caption: High-level workflow for the stereoselective synthesis of the target compound.

Role and Application in Drug Discovery

The morpholine moiety is a cornerstone in modern medicinal chemistry, often incorporated to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.[2] The cis-3,5-dimethylmorpholine scaffold, in particular, has appeared in several advanced drug candidates, especially those targeting the central nervous system (CNS).[12]

Key Applications:

-

CNS Penetration: The physicochemical properties of the morpholine ring, including its pKa and ability to form hydrogen bonds, can improve the balance of lipophilicity and hydrophilicity required for molecules to cross the blood-brain barrier (BBB). The introduction of the 2,5-dimethylmorpholine moiety into a thieno[3,2-b]pyridine-5-carboxamide core was shown to make the resulting compound highly CNS penetrant.[12]

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, enhancing the in vivo half-life of drug candidates.

-

Scaffold and Linker: It serves as a rigid, three-dimensional scaffold to correctly orient pharmacophoric groups for optimal interaction with a biological target.[2] It can also be used as a chiral linker in the synthesis of complex molecules.[4]

-

Kinase Inhibitors: Substituted morpholines are key components of potent and selective kinase inhibitors. For example, a 2,5-dimethylmorpholine ring is present in MLi-2, a highly selective LRRK2 kinase inhibitor developed as a potential therapy for Parkinson's disease.[2][12] The morpholine moiety is also found in derivatives designed as potential mTOR inhibitors for cancer therapy.[1]

-

Chiral Auxiliary: In synthetic chemistry, chiral morpholines like (S,S)-3,5-dimethylmorpholine have been used as C2-symmetric auxiliaries to induce diastereoselectivity in reactions such as Diels-Alder cycloadditions.[13]

Analytical Characterization and Quality Control

Ensuring the chemical identity, purity, and stereochemical integrity of (3S,5S)-3,5-Dimethylmorpholine hydrochloride is paramount. A multi-technique analytical approach is required for a self-validating system of quality control.

Standard Analytical Workflow

Caption: A typical analytical workflow for quality control and characterization.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure and relative stereochemistry (cis configuration).

-

Methodology:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).

-

Acquire a ¹H NMR spectrum. The cis configuration can often be confirmed by the coupling constants and chemical shifts of the protons at the C2, C3, C5, and C6 positions. The methyl protons should appear as a doublet.

-

Acquire a ¹³C NMR spectrum to confirm the number and type of carbon atoms in the molecule.

-

Perform 2D NMR experiments (e.g., COSY, HSQC) if necessary to resolve complex spectra and unambiguously assign protons and carbons.

-

2. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the cation.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infuse the solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

-

Operate in positive ion mode. Expect to observe the [M+H]⁺ ion for the free base at m/z ≈ 116.11, corresponding to the protonated form of C₆H₁₃NO.

-

3. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine chemical purity.

-

Methodology:

-

Develop a reverse-phase HPLC method using a C18 column.

-

Use a mobile phase gradient, typically consisting of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Monitor the elution profile using a UV detector (if applicable, though morpholines have a weak chromophore) or a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

-

Purity is calculated based on the area percentage of the main peak. For drug development purposes, purity should typically exceed 95%.[1]

-

4. Chiral HPLC

-

Objective: To confirm the enantiomeric purity (enantiomeric excess, ee).

-

Methodology:

-

Select an appropriate chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose.

-

Develop an isocratic method using a mobile phase of hexane/isopropanol or similar normal-phase solvents, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Inject a sample of the racemic cis-3,5-dimethylmorpholine to confirm that the method separates the (3S,5S) and (3R,5R) enantiomers.

-

Inject the synthesized sample and integrate the peak areas to calculate the enantiomeric excess. For use as a chiral building block, an ee >99% is typically required.[14]

-

Safety, Handling, and Storage

As with all laboratory chemicals, (3S,5S)-3,5-Dimethylmorpholine hydrochloride should be handled with appropriate care.

-

Handling: Use in a well-ventilated area or a fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

-

Hazards: While specific toxicity data for this isomer is limited, the parent compound, 3,5-dimethylmorpholine, is classified as a flammable liquid and can cause skin irritation, serious eye damage, and respiratory irritation. Assume the hydrochloride salt carries similar risks. Refer to the Safety Data Sheet (SDS) for detailed information.

References

-

A CONCISE SYNTHESIS OF CHIRAL 3-HYDROXYMETHYL-5-ISOPROPYL MORPHOLINES FROM VALINOL. (2001). Organic Preparations and Procedures International. [Link]

-

PubChem. 3,5-Dimethylmorpholine hydrochloride. National Center for Biotechnology Information. [Link]

-

Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]

-

Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]

-

Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. [Link]

-

Dey, R., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(10), 2299. [Link]

-

D'hooghe, M., et al. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of Organic Chemistry, 71(12), 4678-81. [Link]

-

Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2207-2216. [Link]

-

PubChem. (3R,5R)-3,5-dimethylmorpholine. National Center for Biotechnology Information. [Link]

-

Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [Link]

-

PubChem. 2,6-Dimethylmorpholine. National Center for Biotechnology Information. [Link]

-

Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

-

Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

-

MySkinRecipes. (3S,5S)-3,5-Dimethylmorpholine hydrochloride. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3,5-Dimethylmorpholine hydrochloride | C6H14ClNO | CID 12638208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. chemscene.com [chemscene.com]

- 6. echemi.com [echemi.com]

- 7. (3R,5S)-3,5-DiMethylMorpholine hydrochloride suppliers & manufacturers in China [chemicalbook.com]

- 8. (3S,5S)-3,5-Dimethylmorpholine | CymitQuimica [cymitquimica.com]

- 9. (3R,5R)-3,5-dimethylmorpholine | C6H13NO | CID 641499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. banglajol.info [banglajol.info]

- 11. Novel synthesis of cis-3,5-disubstituted morpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

(3S,5S)-3,5-Dimethylmorpholine Hydrochloride: A Comprehensive Technical Guide to Solubility Determination for Pharmaceutical Development

Foreword: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is paved with a series of critical physicochemical evaluations. Among these, solubility stands as a cornerstone parameter, profoundly influencing a drug's bioavailability, manufacturability, and ultimately, its clinical efficacy. For (3S,5S)-3,5-Dimethylmorpholine hydrochloride, a chiral morpholine derivative of interest in medicinal chemistry, a thorough understanding of its solubility characteristics is not merely an academic exercise but a fundamental prerequisite for its progression through the development pipeline. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously determine and interpret the solubility of this hydrochloride salt, ensuring a solid foundation for subsequent formulation and preclinical studies.

Physicochemical Profile of (3S,5S)-3,5-Dimethylmorpholine Hydrochloride

(3S,5S)-3,5-Dimethylmorpholine hydrochloride is the hydrochloride salt of the parent compound, 3,5-Dimethylmorpholine[1]. The presence of the hydrochloride moiety significantly influences its physical and chemical properties, particularly its solubility in aqueous media.

| Property | Value | Source |

| Molecular Formula | C6H14ClNO | PubChem[1] |

| Molecular Weight | 151.63 g/mol | PubChem[1] |

| Parent Compound | 3,5-Dimethylmorpholine | PubChem[1] |

| Component Compounds | 3,5-Dimethylmorpholine, Hydrochloric Acid | PubChem[1] |

Understanding that this molecule is a salt of a weak base is paramount, as its solubility will be intrinsically linked to the pH of the medium.

The Theoretical Underpinnings of Hydrochloride Salt Solubility

The dissolution of (3S,5S)-3,5-Dimethylmorpholine hydrochloride in an aqueous solution is not a simple physical process but a dynamic equilibrium. As a salt of a weak base, its solubility is governed by the interplay of its intrinsic solubility, the pKa of the conjugate acid, and the pH of the solution. This relationship is a critical concept in pre-formulation studies.

The pH-solubility profile of a basic drug and its hydrochloride salt are interconnected. Except for the phase transition point, the profiles are generally identical regardless of whether the starting material is the free base or the salt[2]. However, the presence of the common ion (chloride) can suppress the solubility of the hydrochloride salt at low pH[2][3].

Figure 1: Equilibrium of (3S,5S)-3,5-Dimethylmorpholine Hydrochloride in Aqueous Solution

Experimental Determination of Aqueous Solubility: A Validated Protocol

The following protocol outlines the widely accepted shake-flask method, a gold standard for equilibrium solubility determination[4]. This method ensures that the system reaches a true thermodynamic equilibrium, providing reliable and reproducible data.

Materials and Equipment

-

(3S,5S)-3,5-Dimethylmorpholine hydrochloride (of known purity)

-

Purified water (Type I or equivalent)

-

pH meter, calibrated with standard buffers

-

Analytical balance

-

Constant temperature orbital shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

HPLC with a suitable column and validated analytical method for the compound

-

Volumetric flasks and pipettes

-

Buffer solutions of various pH values (e.g., phosphate, citrate)

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of (3S,5S)-3,5-Dimethylmorpholine hydrochloride into several glass vials. The excess solid is crucial to ensure that equilibrium is established with the solid phase present.

-

To each vial, add a precise volume of the desired solvent (e.g., purified water, or buffer of a specific pH).

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached[3]. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of (3S,5S)-3,5-Dimethylmorpholine hydrochloride in the diluted sample using a validated HPLC method.

-

Measure the pH of the remaining saturated solution.

-

Causality and Self-Validation

-

Why an excess of solid? To ensure the solution is truly saturated and in equilibrium with the solid phase.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducibility.

-

Why agitation? To increase the surface area of the solid in contact with the solvent, accelerating the attainment of equilibrium.

-

Why filtration? To prevent undissolved solid particles from being included in the analysis, which would lead to an overestimation of solubility.

-

Why a validated analytical method? To ensure the accuracy and precision of the concentration measurement.

Figure 2: Shake-Flask Method Workflow for Solubility Determination

Influence of pH on Solubility: A Critical Investigation

For a hydrochloride salt of a weak base, constructing a pH-solubility profile is essential. This involves repeating the shake-flask experiment using a series of buffers with different pH values.

The resulting data will typically show that the solubility of the hydrochloride salt is higher at lower pH values and decreases as the pH increases, eventually reaching the intrinsic solubility of the free base at a pH well above its pKa[4]. It's important to note that at very low pH, the common ion effect from the chloride in the buffer or from the addition of HCl can decrease the solubility of the hydrochloride salt[2][3].

Beyond Experimental Determination: The Role of Thermodynamic Modeling

While experimental determination is the gold standard, in silico thermodynamic models can provide rapid estimations of solubility and offer mechanistic insights. These models often use a thermodynamic cycle combining machine learning predictions of properties like the activity coefficient, fusion enthalpy, and melting point[5][6][7]. Such predictive tools are invaluable in early-stage development for prioritizing candidates and guiding experimental design. The accuracy of these predictions can be enhanced by incorporating known experimental solubility data for the same solute in different reference solvents[5][7].

Conclusion: A Data-Driven Approach to Pharmaceutical Development

The solubility of (3S,5S)-3,5-Dimethylmorpholine hydrochloride is a critical parameter that will dictate its development pathway. A meticulous and systematic approach to its determination, as outlined in this guide, is non-negotiable. By combining robust experimental methodologies with a sound theoretical understanding of the underlying physicochemical principles, researchers can generate the high-quality, reliable data necessary to make informed decisions in the complex process of drug development. This ensures that promising candidates like (3S,5S)-3,5-Dimethylmorpholine hydrochloride are given the best possible chance of success.

References

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

-

Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. Available at: [Link]

-

Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications. Available at: [Link]

-

Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. Available at: [Link]

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

-

3,5-Dimethylmorpholine hydrochloride. PubChem. Available at: [Link]

-

Measuring the solubility of salts of basic drugs without first creating the salts. Sirius Analytical. Available at: [Link]

-

pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Available at: [Link]

-

Fipronil. PubChem. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. Available at: [Link]

-

Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

Sources

- 1. 3,5-Dimethylmorpholine hydrochloride | C6H14ClNO | CID 12638208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjpdft.com [rjpdft.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 7. pubs.acs.org [pubs.acs.org]

(3S,5S)-3,5-Dimethylmorpholine hydrochloride stability and storage

An In-Depth Technical Guide to the Stability and Storage of (3S,5S)-3,5-Dimethylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3S,5S)-3,5-Dimethylmorpholine hydrochloride is a chiral organic compound of interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its stability is paramount to ensure its quality, efficacy, and safety throughout its lifecycle. This guide provides a comprehensive technical overview of the stability profile of (3S,5S)-3,5-Dimethylmorpholine hydrochloride, grounded in established principles of pharmaceutical chemistry and regulatory standards. We will explore the rationale behind its hydrochloride salt form, potential degradation pathways, a framework for rigorous stability assessment according to ICH guidelines, and best practices for its storage and handling.

Physicochemical Profile

A foundational understanding of the molecule's properties is the first step in any stability assessment. (3S,5S)-3,5-Dimethylmorpholine hydrochloride is the salt formed from the basic parent compound, 3,5-Dimethylmorpholine, and hydrochloric acid.

| Property | Value | Source |

| IUPAC Name | (3S,5S)-3,5-dimethylmorpholine;hydrochloride | PubChem |

| CAS Number | 154634-94-3 | Ivy Fine Chemicals |

| Molecular Formula | C₆H₁₄ClNO | ChemScene |

| Molecular Weight | 151.63 g/mol | ChemScene, PubChem |

| Parent Compound | 3,5-Dimethylmorpholine (CID 8862) | PubChem |

| Component Acid | Hydrochloric Acid (CID 313) | PubChem |

The Hydrochloride Salt Form: A Strategic Choice for Stability

The conversion of a basic drug molecule into a salt, particularly a hydrochloride salt, is a deliberate and common strategy in pharmaceutical development to enhance its physicochemical properties.

-

Enhanced Aqueous Solubility : Hydrochloride salts are generally more water-soluble than their corresponding free bases. This is due to the ionic character of the salt, which facilitates more favorable interactions with polar solvents. Improved solubility is often a critical factor for bioavailability and formulation development.

-

Improved Chemical Stability : The nitrogen atom in the morpholine ring is a basic center. By protonating this nitrogen to form the hydrochloride salt, its electron density is reduced. This modification can significantly decrease its susceptibility to certain degradation reactions, such as oxidation, thereby enhancing the overall chemical stability of the molecule.

-

Crystallinity and Handling : Salt forms often exhibit better crystallinity compared to the free base. A stable, crystalline solid is typically easier to handle, purify, and formulate, with more predictable and reproducible properties.

Potential Degradation Pathways and Instabilities

A comprehensive stability program must anticipate potential degradation pathways. For (3S,5S)-3,5-Dimethylmorpholine hydrochloride, these can be divided into two categories: degradation of the morpholine ring itself and instabilities inherent to the salt form.

Morpholine Ring Degradation

While specific chemical degradation studies on this compound are not widely published, insights can be drawn from biodegradation studies of the parent morpholine structure. A common degradation pathway involves the enzymatic cleavage of a carbon-nitrogen (C-N) bond, often initiated by a cytochrome P450 monooxygenase. This ring-opening reaction leads to the formation of intermediates like 2-(2-aminoethoxy)acetic acid, which can be further metabolized.

Chemically, this suggests that the C-N bonds within the morpholine ring are potential sites of lability, particularly under oxidative stress. The presence of the methyl groups may influence the rate and regioselectivity of such reactions.

Hydrochloride Salt Instabilities

While beneficial, the salt form is not without its own potential instabilities.

-

Disproportionation : This is a process where the salt converts back to its corresponding free base and free acid. This phenomenon is often mediated by environmental factors, particularly moisture, and can be influenced by the presence of other formulation components (excipients). Disproportionation can negate the solubility and stability advantages gained by salt formation.

-

Loss of Hydrogen Chloride : At elevated temperatures, some hydrochloride salts can lose gaseous HCl. This would result in the formation of the free base, altering the drug substance's physical and chemical properties.

The diagram below illustrates these potential points of instability.

Caption: Potential degradation pathways for the molecule.

Framework for Stability Assessment: Adherence to ICH Guidelines

To rigorously evaluate the stability of (3S,5S)-3,5-Dimethylmorpholine hydrochloride, a systematic approach guided by the International Council for Harmonisation (ICH) is required. The purpose of this testing is to provide evidence on how the quality of the substance varies over time under the influence of temperature, humidity, and light, which informs re-test periods and recommended storage conditions.

A complete stability program involves forced degradation studies and formal stability studies (long-term and accelerated).

Caption: Workflow for a comprehensive stability assessment program.

Experimental Protocols for Stability Testing

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products and demonstrate the specificity of the analytical method.

Objective : To intentionally degrade the sample under more extreme conditions than those used in accelerated studies to understand degradation pathways.

Methodology :

-

Preparation : Prepare stock solutions of (3S,5S)-3,5-Dimethylmorpholine hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Stress Conditions : Expose the sample to the conditions outlined in the table below. A control sample (unstressed) should be analyzed at each time point.

-

Analysis : At appropriate time points (e.g., 0, 2, 6, 24, 48 hours), withdraw an aliquot, neutralize if necessary, dilute to a target concentration, and analyze using a validated stability-indicating HPLC method.

-

Evaluation : Assess the loss of the parent compound and the formation of any degradation products. The goal is typically to achieve 5-20% degradation of the drug substance.

| Stress Condition | Reagent / Parameters | Purpose |

| Acid Hydrolysis | 0.1 M to 1 M HCl; Room Temp or 50-70°C | To test susceptibility to degradation in acidic conditions. |

| Base Hydrolysis | 0.1 M to 1 M NaOH; Room Temp or 50-70°C | To test susceptibility to degradation in alkaline conditions. |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂); Room Temp | To evaluate sensitivity to oxidative stress. |

| Thermal | Dry Heat (e.g., 60-80°C) on solid sample | To assess the stability of the solid state at elevated temperatures. |

| Photostability | Expose solid or solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B). | To determine if the molecule is light-sensitive. |

Protocol Outline: Formal Stability Studies (Long-Term & Accelerated)

Objective : To establish a re-test period by evaluating the substance under defined storage conditions over time.

Methodology :

-

Batch Selection : Use at least three primary batches manufactured by a process representative of the final production scale.

-

Container Closure System : Store the substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Storage Conditions : Place samples in validated stability chambers set to the conditions specified by ICH guidelines.

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter. |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | A minimum of three time points, including initial and final (e.g., 0, 3, and 6 months). |

-

Testing : At each time point, test the samples for critical quality attributes such as appearance, assay, purity (degradation products), and any other relevant physical or chemical properties.

Recommended Storage and Handling

Based on available safety data sheets and the chemical nature of the compound, the following storage and handling procedures are recommended to maintain the integrity of (3S,5S)-3,5-Dimethylmorpholine hydrochloride:

-

Temperature : Store at room temperature.

-

Atmosphere : Keep in a dry area. The hydrochloride salt may be hygroscopic, and moisture can promote disproportionation. Therefore, containers should be kept tightly closed.

-

Ventilation : Store in a well-ventilated place.

-

Handling : Use personal protective equipment (PPE). Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation where dust is formed.

Conclusion

The stability of (3S,5S)-3,5-Dimethylmorpholine hydrochloride is a critical attribute that must be well-understood and controlled. Its hydrochloride salt form provides inherent advantages in terms of solubility and the protection of the basic morpholine nitrogen. However, potential instabilities such as oxidative degradation, disproportionation, and loss of HCl must be rigorously evaluated. By implementing a comprehensive stability program based on ICH guidelines—encompassing forced degradation studies and formal long-term and accelerated studies—researchers and drug developers can establish a robust stability profile, define appropriate storage conditions, and ensure the quality and reliability of this important chemical entity.

References

- ICH. ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). Accessed January 10, 2026.

- Mondal, P., et al.

- Eawag.

- Combourieu, B., et al. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO

(3S,5S)-3,5-Dimethylmorpholine hydrochloride safety and handling

An In-depth Technical Guide to the Safe Handling of (3S,5S)-3,5-Dimethylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern pharmaceutical development, the precise and safe handling of chiral building blocks is paramount. (3S,5S)-3,5-Dimethylmorpholine hydrochloride is one such intermediate, valued for its specific stereochemistry in the synthesis of enantiomerically pure compounds.[1] Its effective use, however, is predicated on a comprehensive understanding of its associated hazards and the rigorous application of safety protocols. This guide is designed to provide drug development professionals and laboratory researchers with the technical knowledge and practical methodologies required to handle this compound responsibly, ensuring both personal safety and the integrity of research outcomes. We will move beyond mere procedural lists to explain the causality behind each recommendation, fostering a culture of safety that is both informed and proactive.

Section 1: Compound Profile and Chemical Identity

(3S,5S)-3,5-Dimethylmorpholine hydrochloride is the hydrochloride salt of the chiral organic compound 3,5-Dimethylmorpholine. Its rigid, chair-like conformation and specific stereocenters make it a valuable synthon in asymmetric synthesis.[1] Understanding its fundamental properties is the first step in establishing safe handling practices.

| Property | Value | Source |

| IUPAC Name | 3,5-dimethylmorpholine;hydrochloride | [2] |

| CAS Number | 154634-94-3 | [3] |

| Molecular Formula | C₆H₁₄ClNO | [2] |

| Molecular Weight | 151.63 g/mol | [2] |

| Appearance | Solid (assumed, based on handling advice) | [3][4] |

| Synonyms | cis-3,5-Dimethylmorpholine hydrochloride | [5][6][7] |

Section 2: Hazard Identification and Toxicological Summary

While comprehensive toxicological data for this specific salt is not fully detailed in all public records, the available Safety Data Sheets (SDS) and data on related morpholine derivatives allow for a robust hazard assessment.[8][9] The primary hazards are associated with its potential for irritation and acute toxicity upon improper exposure.[4]

GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards:

| Hazard Class | Category | Hazard Statement | Citation |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [4][10] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [4][10] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [4] |

Toxicological Insights:

The primary risks stem from the compound acting as an irritant to mucosal tissues. Ingestion can lead to systemic effects, while contact with skin and eyes can cause significant, though typically not corrosive, irritation.[4][10] The hydrochloride salt form means that in the presence of moisture, it can exhibit acidic properties, exacerbating its irritant effects. The primary routes of exposure in a laboratory setting are inhalation of airborne dust particles, direct skin or eye contact, and accidental ingestion.[9]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)